molecular formula C20H20N4O2 B2537316 N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide CAS No. 1257548-72-3

N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Cat. No. B2537316
CAS RN: 1257548-72-3
M. Wt: 348.406
InChI Key: NCYNILRTZXFGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB is a small molecule inhibitor that targets a specific protein in the body, making it a potential candidate for drug development.

Scientific Research Applications

Heterocyclic Synthesis

N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide serves as a precursor in the synthesis of diverse heterocyclic compounds. Research has demonstrated its utility in creating new dihydropyridines, dihydropyridazines, thiourea derivatives, and pyrido[2,3-d]pyrimidines through reactions with various electrophilic reagents. These compounds have potential applications in medicinal chemistry and materials science due to their varied biological activities and functional properties. For example, the synthesis of new dihydropyridines and related derivatives has been explored for their potential use in developing novel therapeutic agents and functional materials (Hafiz, Ramiz, & Sarhan, 2011); (Harutyunyan et al., 2015).

Catalysis and Electrocatalytic Applications

The structural motifs present in N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide have inspired the development of catalysts for the synthesis of hydrogen peroxide and other chemical transformations. Mesoporous nitrogen-doped carbon derived from related compounds has been investigated as a metal-free catalyst for the electrocatalytic synthesis of hydrogen peroxide, highlighting the potential of nitrogen-containing heterocycles in sustainable and efficient catalysis processes (Fellinger et al., 2012).

Supramolecular Chemistry

Compounds structurally related to N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide have been utilized in the design and synthesis of ligands for supramolecular chemistry applications. These ligands, derived from pyridine-based structures, are key in forming complex architectures with potential applications in molecular recognition, sensing, and catalysis. The synthesis of bipyridines, terpyridine, and related ligands from pyridine-based precursors demonstrates the versatility of these compounds in constructing complex molecular systems with designed functionalities (Schubert & Eschbaumer, 1999).

Synthetic Methodology Development

The chemical reactivity and versatility of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide and its derivatives have been explored in the development of new synthetic methodologies. These studies have led to the creation of novel pathways for constructing complex heterocyclic frameworks, which are invaluable in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Research into the condensation reactions, ring transformations, and nucleophilic addition reactions of these compounds has expanded the toolbox available to synthetic chemists for creating structurally diverse and functionally rich molecules (Hussein, Harb, & Mousa, 2008); (Bonnet et al., 2001).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-9-10-21-18(12-15)23-19(25)8-5-11-24-14-22-17(13-20(24)26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNILRTZXFGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.